![molecular formula C11H9ClN2OS B3407586 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 7496-60-8](/img/structure/B3407586.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N-(p-Chlorophenyl)acetamide .
Synthesis Analysis
While specific synthesis methods for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” are not available in the retrieved data, related compounds have been synthesized and studied for their antimicrobial and antiproliferative properties . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” has a molecular weight of 169.608 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Antibacterial Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide derivatives have shown significant antibacterial properties. A study by Desai et al. (2008) synthesized several acetamides with similar structures and evaluated their antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli, showing moderate to good activity. This indicates a potential application in developing new antibacterial agents (Desai et al., 2008).
Anticancer Activity
Some derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have shown promise in anticancer research. Yurttaş et al. (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were tested for their antitumor activity against various human tumor cell lines, indicating significant anticancer activity in some cases (Yurttaş et al., 2015).
Analgesic and Anti-Inflammatory Activity
The compound has been explored for its potential in treating pain and inflammation. Kumar and Mishra (2020) synthesized derivatives of N-[4-(diphenyl amino)thiazol-2-yl]acetamide and evaluated their analgesic and anti-inflammatory activity. The findings suggested these compounds could be promising for managing pain and inflammation (Kumar & Mishra, 2020).
Potential in Photovoltaic Applications
Research by Mary et al. (2020) explored the potential of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide derivatives in dye-sensitized solar cells (DSSCs). Their study focused on photochemical and thermochemical modeling, indicating these compounds could have good light harvesting efficiency for use in photovoltaic cells (Mary et al., 2020).
Nonlinear Optical Properties
The nonlinear optical properties of certain acetamide derivatives, including N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have been studied for their potential use in optical devices. Castro et al. (2017) investigated the linear and nonlinear optical behavior of similar crystalline structures, suggesting their suitability for applications in photonic devices like optical switches and modulators (Castro et al., 2017).
Future Directions
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMTXFIEJGDABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323962 | |
Record name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
CAS RN |
7496-60-8 | |
Record name | NSC405303 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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